Product packaging for 2-Butanone, 4-(phenylamino)-(Cat. No.:CAS No. 6220-79-7)

2-Butanone, 4-(phenylamino)-

Cat. No.: B13210845
CAS No.: 6220-79-7
M. Wt: 163.22 g/mol
InChI Key: QVNNESUIUTZTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Functionalized Butanones in Organic Synthesis

Butanone, also known as methyl ethyl ketone (MEK), and its derivatives are fundamental components in organic chemistry. fiveable.mewikipedia.org They serve as common solvents and are precursors in a variety of industrial and laboratory-scale reactions. fiveable.mewikipedia.org The functionalization of the butanone scaffold allows for the introduction of diverse chemical properties and facilitates the synthesis of more complex molecules. For instance, functionalized butanones are utilized in the synthesis of heterocyclic compounds and as key intermediates in the production of polymers and pharmaceuticals. wikipedia.orgbeilstein-journals.orgontosight.aiontosight.ai The carbonyl group of the butanone moiety provides a reactive site for a multitude of chemical transformations, including aldol (B89426) condensations, reductions, and aminations. hbni.ac.in

Significance of the Phenylamino (B1219803) Moiety in Advanced Chemical Structures

The phenylamino group, a substituent consisting of a phenyl group bonded to an amino group, is a prevalent structural motif in a wide array of advanced chemical structures, particularly in the realm of medicinal chemistry and materials science. nih.govmdpi.com This moiety can participate in hydrogen bonding and pi-stacking interactions, which are crucial for molecular recognition and the stabilization of complex architectures. mdpi.com The incorporation of the phenylamino group can significantly influence the electronic properties and biological activity of a molecule. tandfonline.comscielo.brgriffith.edu.au For example, the phenylamino pyrimidine (B1678525) scaffold is a key component in the structure of Imatinib, a well-known anticancer drug, highlighting the importance of this moiety in the development of therapeutic agents. nih.gov

Overview of Key Research Avenues for 2-Butanone (B6335102), 4-(phenylamino)-

Research interest in 2-Butanone, 4-(phenylamino)- primarily revolves around its potential as a precursor in the synthesis of novel organic compounds. Its bifunctional nature, possessing both a ketone and a secondary amine, allows for a range of chemical modifications. Current investigations are exploring its utility in the following areas:

Synthesis of Heterocyclic Compounds: The compound serves as a valuable starting material for the construction of various nitrogen-containing heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Development of Novel Ligands: The phenylamino and carbonyl groups can act as coordination sites for metal ions, making it a candidate for the design of new ligands for catalysis and materials applications.

Intermediate in Multi-step Syntheses: Due to its reactivity, 2-Butanone, 4-(phenylamino)- is employed as a key intermediate in the total synthesis of more complex target molecules.

Detailed research findings indicate that derivatives of 2-Butanone, 4-(phenylamino)- are being explored for their potential biological activities. For instance, related structures containing the phenylamino moiety have been investigated for their hypoglycemic and antimicrobial properties. scielo.br

Table 1: Physicochemical Properties of 2-Butanone, 4-(phenylamino)-

Property Value
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS Number 6220-79-7
Appearance Not available
Melting Point Not available
Boiling Point Not available
Solubility Not available

Data sourced from Guidechem and PubChem. guidechem.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B13210845 2-Butanone, 4-(phenylamino)- CAS No. 6220-79-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6220-79-7

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-anilinobutan-2-one

InChI

InChI=1S/C10H13NO/c1-9(12)7-8-11-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3

InChI Key

QVNNESUIUTZTAK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCNC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 2 Butanone, 4 Phenylamino and Its Structural Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in a single procedural step, often enhancing atom economy and reducing waste.

Condensation Reactions, including Mannich-Type Condensations

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl group. lscollege.ac.in In the context of 2-butanone (B6335102), 4-(phenylamino)-, this typically involves the condensation of a ketone (like acetone (B3395972) or 2-butanone), an amine (such as aniline), and an aldehyde (often formaldehyde). lscollege.ac.inresearchgate.net The reaction proceeds through the formation of an iminium ion, which then reacts with the enol form of the ketone. lscollege.ac.in

Lipase-catalyzed Mannich-type condensations have been explored for the synthesis of related structures, offering an eco-friendly alternative under mild conditions. researchgate.netnih.gov For instance, lipases from Candida rugosa and Candida antarctica have demonstrated good catalytic activity in trimolecular condensations. nih.gov

Reactant 1Reactant 2Reactant 3CatalystProductYield (%)Reference
2-Phenylthiazole-4-carbaldehydeAniline (B41778)AcetoneLipase from Candida rugosa4-(Phenylamino)-4-(2-phenylthiazol-4-yl)butan-2-one72 nih.gov
2-Phenylthiazole-4-carbaldehydeAnilineAcetoneLipase B from Candida antarctica4-(Phenylamino)-4-(2-phenylthiazol-4-yl)butan-2-one82 nih.gov

Reductive Amination Strategies for Ketones

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of amines. libretexts.orgorganic-chemistry.org This two-part process begins with the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. libretexts.orgnih.gov A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

The direct alkylation of amines can be difficult to control, often leading to multiple alkylations. masterorganicchemistry.com Reductive amination provides a more controlled alternative for producing primary, secondary, and tertiary amines. libretexts.orgorganic-chemistry.org IREDs (imine reductases or (R)-selective amine dehydrogenases) have also been investigated for the asymmetric reductive amination of ketones, offering a biocatalytic route to chiral amines. nih.gov

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition metal-catalyzed reactions have become a cornerstone of modern organic synthesis for constructing carbon-nitrogen bonds. rsc.orgresearchgate.netnih.gov These methods often involve the direct C-H amination, which is an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov Catalysts based on rhodium, iridium, ruthenium, and cobalt have been successfully employed. nih.govacs.org

Organic azides are often used as the nitrogen source in these reactions, as they can function as both an amino source and an internal oxidant, releasing nitrogen gas as the only byproduct. nih.govacs.org The general mechanism involves chelation-assisted C-H bond cleavage to form a metallacycle, followed by C-N bond formation via a metal-nitrenoid intermediate and subsequent product release. nih.govacs.org

Multi-Step Synthesis Pathways

For more complex analogs or when direct methods are not feasible, multi-step synthetic sequences are employed. These pathways rely on the strategic introduction and transformation of functional groups. libretexts.orgmasterorganicchemistry.com

Functional Group Interconversions Leading to the Phenylamino (B1219803) Ketone Framework

Functional group interconversions (FGIs) are fundamental to multi-step synthesis, allowing for the conversion of one functional group into another to build the desired molecular architecture. ub.edunumberanalytics.comsolubilityofthings.com For example, an alcohol can be oxidized to a ketone, or a nitrile can be reduced to an amine. solubilityofthings.comvanderbilt.edu The synthesis of 2-butanone, 4-(phenylamino)- could conceivably start from a precursor molecule where a different functional group is later converted to the final ketone or phenylamino moiety. For instance, the reduction of a corresponding azide (B81097) or nitro compound could yield the amine, or the oxidation of a secondary alcohol could produce the ketone. solubilityofthings.comvanderbilt.edu

Chemo- and Regioselective Preparations from Precursor Molecules

Achieving chemo- and regioselectivity is crucial in multi-step synthesis to ensure that reactions occur at the desired position and functional group, especially in molecules with multiple reactive sites. nih.govnih.gov For instance, in the synthesis of a complex analog of 2-butanone, 4-(phenylamino)-, a catalyst might be chosen to selectively functionalize a specific C-H bond. nih.gov Similarly, protecting groups may be employed to temporarily block a reactive site while another part of the molecule is being modified. The development of chemo- and regioselective methods, such as copper-catalyzed amination of 2-bromobenzoic acids without the need for acid protection, highlights the advances in this area. researchgate.net

Chemical Reactivity, Transformation Pathways, and Derivatization of 2 Butanone, 4 Phenylamino

Reactivity at the Ketone Functional Group

The ketone group, characterized by its polarized carbon-oxygen double bond (C=O), serves as a primary site for chemical reactions. The carbonyl carbon is electrophilic due to the higher electronegativity of oxygen, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org

Nucleophilic Additions to the Carbonyl Carbon

The most characteristic reaction of ketones is nucleophilic addition. masterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub Subsequent protonation of this intermediate yields an alcohol. The general mechanism proceeds in two main steps:

Nucleophilic Attack: A nucleophile forms a new covalent bond with the carbonyl carbon. The π-electrons of the carbon-oxygen double bond move to the oxygen atom, which results in a tetrahedral alkoxide intermediate. pressbooks.pubfiveable.me

Protonation: The negatively charged oxygen atom of the intermediate is protonated by a weak acid (like water or an alcohol) to give the final alcohol product. pressbooks.pubfiveable.me

In general, aldehydes are more reactive towards nucleophiles than ketones. libretexts.orgpressbooks.pub The presence of two alkyl groups in ketones (a methyl and a 2-(phenylamino)ethyl group in this case) provides greater steric hindrance around the carbonyl carbon compared to the single alkyl group and hydrogen atom in an aldehyde. pressbooks.pub

A variety of nucleophiles can participate in these addition reactions, leading to a range of different products.

Nucleophile (Reagent)Product TypeGeneral Transformation
Hydride ion (:H⁻) from NaBH₄ or LiAlH₄Secondary AlcoholC=O → CH(OH)
Cyanide ion (:CN⁻) from HCN/KCNCyanohydrinC=O → C(OH)(CN)
Primary Amines (R-NH₂)ImineC=O → C=N-R
Water (H₂O)Gem-diol (Hydrate)C=O → C(OH)₂
Alcohols (R-OH)Hemiketal / KetalC=O → C(OR)(OH) → C(OR)₂

Alpha-Carbon Reactivity: Enolization and Enamine Chemistry

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) exhibit acidity and can be removed by a base to form an enolate ion. pitt.edu The enolate is a potent nucleophile that can react with various electrophiles at the α-carbon. 2-Butanone (B6335102), 4-(phenylamino)- is an unsymmetrical ketone with two distinct α-carbons: the methyl carbon (C1) and the methylene (B1212753) carbon (C3). This asymmetry leads to the formation of two different enolates.

Kinetic Enolate: Formed by the rapid removal of the less sterically hindered proton from the methyl group (C1) using a strong, bulky base (like Lithium diisopropylamide, LDA) at low temperatures. pitt.edu

Thermodynamic Enolate: The more stable enolate, formed by removing a proton from the more substituted methylene group (C3). Its formation is favored under equilibrium conditions (higher temperatures, weaker base). pitt.edu

The presence of the secondary amine within the molecule also introduces the possibility of enamine formation. Enamines are formed from the reaction of a ketone with a secondary amine, often with an acid catalyst. masterorganicchemistry.commakingmolecules.com They are functionally equivalent to enolates but are neutral and can be easier to prepare. libretexts.org Enamines are excellent nucleophiles and readily react with electrophiles like alkyl halides (alkylation) and acyl halides (acylation) at the alpha-carbon. makingmolecules.comlibretexts.org

ConditionMajor Enolate FormedKey Characteristics
Strong, bulky base (LDA), low temp (-78°C)Kinetic Enolate (at C1)Forms faster, less substituted, less stable.
Weaker base (e.g., NaOEt), higher tempThermodynamic Enolate (at C3)Forms slower, more substituted, more stable.

Oxidative and Reductive Transformations of the Carbonyl

The ketone functional group can undergo both reduction and oxidation reactions.

Reduction: Ketones are readily reduced to secondary alcohols. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). leah4sci.com NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones, while LiAlH₄ is much stronger and will also reduce other functional groups. leah4sci.com The reduction of 2-Butanone, 4-(phenylamino)- would yield 4-(phenylamino)butan-2-ol.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. leah4sci.com However, under forcing conditions with strong oxidizing agents (e.g., KMnO₄, CrO₃), the carbon-carbon bonds adjacent to the carbonyl can be cleaved. A more specific oxidation is the Baeyer-Villiger oxidation, where a peroxyacid (like m-CPBA) converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon. ucr.edu

TransformationReagent(s)Product
ReductionNaBH₄ or LiAlH₄Secondary Alcohol
Baeyer-Villiger OxidationPeroxyacid (e.g., m-CPBA)Ester
Oxidative CleavageKMnO₄ (hot, conc.)Carboxylic Acids

Reactivity of the Phenylamino (B1219803) Moiety

The phenylamino portion of the molecule contains a nucleophilic nitrogen center and an activated aromatic ring, both of which are sites for distinct chemical reactions.

Nitrogen-Centered Reactions: Alkylation, Acylation, and Substitutions

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophile and a base. It can react with various electrophiles.

Alkylation: Reaction with alkyl halides (R-X) leads to the formation of a tertiary amine. This is a nucleophilic substitution reaction where the nitrogen atom displaces the halide.

Acylation: Reaction with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) results in the formation of an amide. This reaction is typically faster than alkylation and is a common method for protecting amines or synthesizing amides.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenylamino group is a powerful activating group for electrophilic aromatic substitution (EAS). uci.edu The nitrogen atom donates its lone pair of electrons into the benzene (B151609) ring through resonance, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. lkouniv.ac.in This electron-donating effect is strongest at the ortho and para positions.

Consequently, the phenylamino group is a strong ortho, para-director. uci.edu When 2-Butanone, 4-(phenylamino)- undergoes EAS reactions, the incoming electrophile will predominantly add to the positions ortho and para to the nitrogen atom.

EAS ReactionTypical ReagentsElectrophileExpected Product Position
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Br⁺ or Cl⁺ortho/para
NitrationHNO₃/H₂SO₄NO₂⁺ortho/para
SulfonationFuming H₂SO₄ (SO₃)SO₃ortho/para
Friedel-Crafts AlkylationR-Cl/AlCl₃R⁺ (carbocation)ortho/para
Friedel-Crafts AcylationRCOCl/AlCl₃RC=O⁺ (acylium ion)ortho/para

The strong activating nature of the amino group can sometimes lead to poly-substitution, particularly in halogenation reactions. lkouniv.ac.in

Potential for Cascade and Multicomponent Reactions Incorporating 2-Butanone, 4-(phenylamino)-

Cascade and multicomponent reactions (MCRs) are efficient synthetic strategies that form multiple chemical bonds in a single operation, often from three or more reactants. scribd.com The structure of 2-Butanone, 4-(phenylamino)- contains both nucleophilic (the secondary amine) and electrophilic (the ketone carbonyl) centers, as well as enolizable protons alpha to the carbonyl, making it a plausible candidate for such reactions.

Hypothetical Participation in Domino and Tandem Reactions

Domino reactions, a subset of cascade reactions, involve sequential transformations where each subsequent step is triggered by the functionality formed in the previous one. nih.gov While no specific domino reactions involving 2-Butanone, 4-(phenylamino)- are documented, γ-amino ketones are known precursors for nitrogen-containing heterocycles. nih.gov A hypothetical domino sequence could be initiated by an intermolecular reaction at the ketone or amine, followed by an intramolecular cyclization. For instance, an initial condensation with an aldehyde could be followed by an intramolecular Mannich-type reaction or cyclization/dehydration to form a heterocyclic ring.

One-pot syntheses involving amines and ketones have been developed that proceed through domino pathways, suggesting that 2-Butanone, 4-(phenylamino)- could serve as a bifunctional substrate in similar transformations. nih.gov

Strategic Integration into Complex Molecular Architectures

In multicomponent reactions, 2-Butanone, 4-(phenylamino)- could theoretically act as a versatile building block. The amine functionality could react with an aldehyde and an isocyanide in an Ugi-type reaction, or with an aldehyde and a β-dicarbonyl compound in a Hantzsch-type synthesis.

More relevantly, three-component reactions involving a ketone, an arylamine, and a third reactant are known to produce complex heterocyclic systems like tetrahydroindoles. nih.gov In such a scenario, 2-Butanone, 4-(phenylamino)- would serve as a pre-formed combination of two of the necessary components, potentially leading to novel structures through a reaction with a suitable third molecule.

Plausible Synthesis of Advanced Derivatives and Heterocyclic Systems

The dual functionality of 2-Butanone, 4-(phenylamino)- makes it a logical precursor for various derivatives, particularly nitrogen-containing heterocycles.

Formation of Nitrogen-Containing Heterocycles, including Aziridines

The synthesis of nitrogen heterocycles is a cornerstone of medicinal and materials chemistry. ethz.chamazonaws.com

Pyrrolidines and Piperidines: The most anticipated reaction of a γ-amino ketone is intramolecular reductive amination. Treatment of 2-Butanone, 4-(phenylamino)- with a reducing agent (e.g., sodium cyanoborohydride) would likely first form an intermediate cyclic hemiaminal, which would then be reduced to yield 1-phenyl-3-methylpyrrolidine . This is a common and powerful method for constructing five-membered saturated nitrogen heterocycles. nih.gov

Aziridines: The direct synthesis of an aziridine (B145994) from 2-Butanone, 4-(phenylamino)- is not straightforward. Aziridines are typically formed from the cyclization of 1,2-amino alcohols or via the addition of a nitrene or carbene to an imine. organic-chemistry.orgorganic-chemistry.org While a γ-amino ketone is not an immediate precursor, it could be transformed into one. For example, reduction of the ketone to an alcohol would produce 4-(phenylamino)butan-2-ol, a 1,3-amino alcohol. While 1,2-amino alcohols are standard precursors for aziridines via the Wenker synthesis, cyclization of a 1,3-amino alcohol would preferentially form a four-membered azetidine (B1206935) ring.

Annulation Reactions for Polycyclic Frameworks

Annulation reactions build a new ring onto an existing molecular framework. The phenyl group and the reactive ketone moiety in 2-Butanone, 4-(phenylamino)- offer potential handles for such transformations.

Fischer Indole (B1671886) Synthesis: A classic annulation reaction is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. While 2-Butanone, 4-(phenylamino)- contains an aniline (B41778) moiety rather than a hydrazine, it could potentially undergo intramolecular cyclization under acidic conditions, such as a Pictet-Spengler-type reaction if the ketone were first converted to a more reactive imine, or a Friedel-Crafts-type acylation to form a tetrahydroquinoline derivative.

Reactions with Arynes: N-aryl-α-amino ketones are known to react with arynes in a heteroannulation process to yield substituted indoles. nih.gov Although 2-Butanone, 4-(phenylamino)- is a γ-amino ketone, analogous reactivity involving intramolecular cyclization onto a generated benzyne (B1209423) intermediate could be envisioned, though it remains speculative.

Chiral Derivatization and Stereoselective Transformations

The ketone group in 2-Butanone, 4-(phenylamino)- is a prochiral center, making it a target for stereoselective transformations to produce chiral molecules.

Asymmetric Reduction: The most direct stereoselective transformation would be the asymmetric reduction of the ketone to a chiral alcohol, yielding either (R)- or (S)-4-(phenylamino)butan-2-ol. This can be achieved using chiral reducing agents (e.g., boranes with chiral ligands) or through biocatalysis with specific enzymes. The stereoselective reduction of similar ketones is a well-established process. researchgate.net

Chiral Derivatization: The amine functionality could be reacted with a chiral derivatizing agent, such as Mosher's acid chloride or a chiral isocyanate, to form a pair of diastereomers. nih.govresearchgate.net These diastereomers could then be separated chromatographically. Subsequent removal of the chiral auxiliary would provide the enantiomerically pure starting material. This method is fundamental for the resolution of racemic amines.

The following table summarizes the potential transformations discussed:

Starting MaterialReaction TypePotential Product(s)
2-Butanone, 4-(phenylamino)-Intramolecular Reductive Amination1-phenyl-3-methylpyrrolidine
2-Butanone, 4-(phenylamino)-Asymmetric Reduction(R)- or (S)-4-(phenylamino)butan-2-ol
2-Butanone, 4-(phenylamino)-Intramolecular Cyclization (Acid-catalyzed)Tetrahydroquinoline derivatives

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 2 Butanone, 4 Phenylamino

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In the ¹H-NMR spectrum of 2-Butanone (B6335102), 4-(phenylamino)-, distinct signals are expected for each unique proton environment. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. The phenyl group protons are expected to appear in the aromatic region (typically δ 6.5-7.5 ppm). The protons on the ethyl chain adjacent to the carbonyl and the amine will be deshielded and appear at characteristic chemical shifts. The coupling between adjacent non-equivalent protons (spin-spin splitting) provides critical information about the connectivity of the molecule. For instance, the methylene (B1212753) protons adjacent to the other methylene group would theoretically appear as a triplet.

Predicted ¹H-NMR Data for 2-Butanone, 4-(phenylamino)-

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-CH₃ (acetyl) 2.1 - 2.3 Singlet (s) N/A
-CH₂- (adjacent to C=O) 2.7 - 2.9 Triplet (t) 6.5 - 7.5
-CH₂- (adjacent to NH) 3.2 - 3.4 Triplet (t) 6.5 - 7.5
-NH- 3.8 - 4.2 Broad Singlet (br s) N/A
Aromatic -H (ortho) 6.6 - 6.8 Doublet (d) or Triplet (t) 7.0 - 8.0
Aromatic -H (meta) 7.1 - 7.3 Triplet (t) 7.0 - 8.0

Note: Predicted values are based on standard chemical shift ranges and typical coupling constants for similar structural motifs.

The ¹³C-NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of the carbonyl carbon is particularly characteristic and appears significantly downfield (δ > 200 ppm). The aromatic carbons appear in a predictable range (δ 110-150 ppm), while the aliphatic carbons are found upfield.

Predicted ¹³C-NMR Data for 2-Butanone, 4-(phenylamino)-

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C H₃ (acetyl) 28 - 32
-C H₂- (adjacent to C=O) 43 - 48
-C H₂- (adjacent to NH) 40 - 45
Aromatic C (para) 112 - 116
Aromatic C (ortho) 117 - 121
Aromatic C (meta) 128 - 132
Aromatic C (ipso, attached to N) 145 - 150

| C =O (ketone) | 205 - 215 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

To confirm the assignments made from 1D NMR and to establish definitive connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. Cross-peaks would be expected between the adjacent methylene groups (-CH₂-CH₂-), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., linking the proton signal at δ ~2.8 ppm to the carbon signal at δ ~45 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the molecular structure. For instance, correlations would be expected from the acetyl protons (-CH₃) to the carbonyl carbon (C=O) and the adjacent methylene carbon (-CH₂-).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is invaluable for determining stereochemistry and conformational preferences. For example, NOESY could reveal spatial proximity between the N-H proton and the ortho protons of the phenyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound. Both Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in a molecule.

The IR spectrum is particularly useful for identifying key functional groups due to their characteristic absorption frequencies. In 2-Butanone, 4-(phenylamino)-, several strong and distinct bands would be anticipated.

N-H Stretch: A moderate to sharp absorption is expected in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected in the range of 1705-1725 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations will produce one or more bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: This vibration is expected in the 1250-1350 cm⁻¹ region.

Raman spectroscopy would provide complementary data. The aromatic ring vibrations often produce strong Raman signals, and the C=O stretch, while strong in the IR, is also typically observable in the Raman spectrum.

Predicted IR Absorption Frequencies for 2-Butanone, 4-(phenylamino)-

Functional Group Vibration Mode Predicted Frequency (cm⁻¹) Intensity
Secondary Amine (N-H) Stretch 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2960 Medium
Ketone (C=O) Stretch 1705 - 1725 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Variable
Aliphatic C-H Bend 1375 - 1470 Medium

The region of the IR spectrum from approximately 400 to 1500 cm⁻¹ is known as the "fingerprint region." The complex pattern of absorptions in this area is unique to a specific molecule and arises from complex bending and stretching vibrations of the entire molecular skeleton. Subtle changes in this region can indicate the presence of different conformers or rotamers in the sample. By comparing experimental spectra with those predicted by computational chemistry methods (like Density Functional Theory, DFT), it is possible to analyze the predominant conformation of the molecule in the solid state or in solution. For 2-Butanone, 4-(phenylamino)-, this analysis could provide insights into the rotational barriers around the C-N and C-C single bonds. Raman spectroscopy is also highly sensitive to the molecular skeleton and symmetry, making it a powerful tool for studying conformational isomers. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a compound by analyzing its fragmentation pattern upon ionization. For 2-Butanone, 4-(phenylamino)-, with a molecular formula of C₁₀H₁₃NO and a molecular weight of approximately 163.22 g/mol , various MS techniques can be employed.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent extensive fragmentation. While no specific experimental EI-MS data for 2-Butanone, 4-(phenylamino)- is publicly available, a theoretical fragmentation pattern can be predicted based on the known fragmentation of N-alkylanilines and ketones.

The molecular ion peak (M⁺) would be expected at an m/z of 163. The primary fragmentation pathways would likely involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to a heteroatom (in this case, nitrogen) or a functional group (the carbonyl group).

Key predicted fragmentation pathways include:

Alpha-cleavage at the nitrogen atom: This would involve the cleavage of the bond between the second and third carbon of the butanone chain, leading to the formation of a stabilized resonance cation.

Cleavage adjacent to the carbonyl group: This could result in the loss of a methyl radical (CH₃•) or an ethylamino-phenyl radical.

Loss of neutral molecules: The elimination of small, stable neutral molecules from the molecular ion can also occur.

A data table of predicted significant fragments in the EI-MS spectrum is presented below.

Predicted Fragment IonStructurePredicted m/z
[M]⁺[C₁₀H₁₃NO]⁺163
[M-CH₃]⁺[C₉H₁₀NO]⁺148
[C₇H₈N]⁺[C₆H₅NHCH₂]⁺106
[C₆H₅NH]⁺Phenylamino (B1219803) cation92
[C₆H₅]⁺Phenyl cation77

This table represents a theoretical prediction of the EI-MS fragmentation pattern, as experimental data is not available.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, the analyte is typically ionized by protonation or deprotonation, resulting in the formation of [M+H]⁺ or [M-H]⁻ ions, respectively, with minimal fragmentation. Given the presence of a basic secondary amine group, 2-Butanone, 4-(phenylamino)- is expected to readily form a protonated molecule [M+H]⁺ in the positive ion mode.

The expected primary ion in the positive ESI-MS spectrum would be at an m/z of 164.2 ([C₁₀H₁₃NO + H]⁺). Other potential adduct ions, such as sodium [M+Na]⁺ (m/z 186.2) or potassium [M+K]⁺ (m/z 202.2), might also be observed depending on the purity of the solvents and the sample matrix. Soft ionization techniques are crucial for accurately determining the molecular weight of the intact molecule.

Ion SpeciesFormulaPredicted m/z
Protonated Molecule[C₁₀H₁₃NO + H]⁺164.2
Sodium Adduct[C₁₀H₁₃NO + Na]⁺186.2
Potassium Adduct[C₁₀H₁₃NO + K]⁺202.2

This table outlines the expected ions in a positive mode ESI-MS spectrum.

Tandem mass spectrometry (MS/MS) provides more detailed structural information by isolating a precursor ion (such as the [M+H]⁺ ion from ESI-MS) and subjecting it to collision-induced dissociation (CID) to generate product ions. This technique allows for the elucidation of fragmentation pathways and the confirmation of the compound's structure.

For 2-Butanone, 4-(phenylamino)-, the MS/MS spectrum of the [M+H]⁺ precursor ion (m/z 164.2) would be expected to show characteristic losses. The fragmentation would likely be initiated by the protonated amine group, leading to cleavages at adjacent bonds.

Predicted MS/MS fragmentation of the [M+H]⁺ ion could include:

Loss of a neutral water molecule (H₂O): This is a common fragmentation pathway for protonated ketones.

Loss of the butanone side chain: Cleavage of the bond between the nitrogen and the butyl chain could lead to the formation of a protonated aniline (B41778) ion.

Cleavage within the butanone chain: Fragmentation at various points along the alkyl chain could also occur.

A data table of predicted product ions from the MS/MS analysis of the [M+H]⁺ ion is provided below.

Precursor Ion (m/z)Predicted Product Ion (m/z)Neutral Loss
164.2146.2H₂O
164.2106.1C₃H₆O
164.293.1C₄H₇O

This table presents a theoretical prediction of the MS/MS fragmentation of the protonated molecule, as experimental data is not available.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a powerful set of techniques used to separate, identify, and purify the components of a mixture. For 2-Butanone, 4-(phenylamino)-, both gas and liquid chromatography can be utilized for its analysis and purification.

Gas chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Due to the presence of a polar secondary amine (N-H) group, 2-Butanone, 4-(phenylamino)- may exhibit poor peak shape and potential thermal degradation during GC analysis. Therefore, derivatization is often necessary to increase its volatility and thermal stability.

Derivatization: The active hydrogen on the secondary amine can be replaced with a non-polar group. Common derivatization reactions for amines include:

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) derivative.

Acylation: Reaction with acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) to form a trifluoroacetyl derivative.

GC Method Parameters: A typical GC method for the analysis of the derivatized 2-Butanone, 4-(phenylamino)- would involve a non-polar or medium-polarity capillary column and a temperature-programmed oven.

ParameterRecommended Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 - 280 °C
Oven Program Initial temp. 100 °C, hold for 1 min, ramp at 10-20 °C/min to 280 °C, hold for 5-10 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

This table provides a general starting point for GC method development for a derivatized form of the compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds and is particularly well-suited for non-volatile or thermally labile molecules like 2-Butanone, 4-(phenylamino)-.

Purity Analysis: A reversed-phase HPLC (RP-HPLC) method would be the most common approach for assessing the purity of this compound. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

Typical RP-HPLC Method Parameters:

ParameterRecommended Condition
Column C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
Gradient e.g., Start with 10-20% B, increase to 90-95% B over 10-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25 - 40 °C
Detection UV detector at a wavelength where the phenylamino chromophore absorbs (e.g., 254 nm).

This table outlines a general RP-HPLC method for the purity analysis of the compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective chromatographic technique for the qualitative analysis of 2-Butanone, 4-(phenylamino)-. It is particularly valuable for monitoring the progress of chemical reactions in real-time, such as in its synthesis via reductive amination of phenylacetone (B166967) with aniline or the alkylation of aniline with a suitable 4-carbon electrophile. By comparing the TLC profile of the reaction mixture with that of the starting materials and a standard of the pure product, the consumption of reactants and the formation of the product can be readily observed.

In a typical TLC analysis of 2-Butanone, 4-(phenylamino)-, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. Due to the presence of a secondary amine, which can interact strongly with the acidic silica gel, alumina (B75360) plates may also be employed to achieve better separation and spot shape researchgate.net. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is typically a mixture of a nonpolar and a polar organic solvent. The choice of the solvent system is critical for achieving good separation of the product from the starting materials and any byproducts. For a compound with the polarity of 2-Butanone, 4-(phenylamino)-, which contains both a ketone and an aromatic amine, a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) is generally effective researchgate.netchemistryhall.com. The ratio of these solvents can be adjusted to optimize the separation, with a higher proportion of the polar solvent leading to a higher retention factor (Rf) value.

Visualization of the separated spots on the TLC plate can be achieved by several methods. Given the aromatic nature of 2-Butanone, 4-(phenylamino)-, it is expected to be UV active, allowing for non-destructive visualization under a UV lamp (typically at 254 nm). Alternatively, various chemical staining agents can be used. A general-purpose stain such as potassium permanganate (B83412) can oxidize the compound, leading to a visible spot. More specific stains, such as a p-anisaldehyde solution followed by heating, can produce colored spots that may be characteristic of the compound and its functional groups. Cinnamaldehyde has also been reported as a reagent for the detection of aromatic primary amines on TLC plates, though its efficacy for secondary amines like 2-Butanone, 4-(phenylamino)- would need to be confirmed researchgate.netrsc.org.

The progress of a reaction is monitored by spotting the reaction mixture at different time intervals alongside the starting materials. A successful reaction will show the gradual disappearance of the starting material spots and the appearance of a new spot corresponding to 2-Butanone, 4-(phenylamino)-. The reaction is considered complete when the spot of the limiting reactant is no longer visible.

Table 1: Hypothetical TLC Systems for Monitoring the Synthesis of 2-Butanone, 4-(phenylamino)-

Stationary PhaseMobile Phase (v/v)Expected Rf (Starting Material - Aniline)Expected Rf (Product - 2-Butanone, 4-(phenylamino)-)Visualization Method
Silica Gel GHexane:Ethyl Acetate (7:3)~0.4~0.6UV (254 nm), Potassium Permanganate stain
AluminaToluene:Acetone (B3395972) (9:1)~0.3~0.5UV (254 nm), Iodine vapor
Silica Gel GDichloromethane:Methanol (9.5:0.5)~0.5~0.7p-Anisaldehyde stain with heating

Note: Rf values are indicative and can vary based on experimental conditions such as temperature, saturation of the TLC chamber, and the specific brand of TLC plates.

Derivatization Strategies for Enhanced Chromatographic Detection

For quantitative analysis and trace-level detection of 2-Butanone, 4-(phenylamino)-, derivatization is a powerful strategy to enhance its detectability in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Derivatization involves chemically modifying the analyte to introduce a new functional group, or "tag," that improves its chromatographic behavior or its response to a specific detector. This is particularly useful when the parent compound lacks a strong chromophore for UV detection, is not sufficiently volatile for GC, or does not ionize efficiently for mass spectrometry. 2-Butanone, 4-(phenylamino)- possesses two reactive sites amenable to derivatization: the secondary amine and the ketone carbonyl group.

Derivatization of the Secondary Amine:

The secondary amine group can be targeted by a variety of reagents to introduce highly fluorescent or UV-active moieties, significantly lowering the limits of detection in HPLC.

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, reacts with primary and secondary amines under basic conditions to form highly fluorescent sulfonamide derivatives nih.govresearchgate.netspringernature.comresearchgate.net. These derivatives can be readily detected by HPLC with a fluorescence detector, offering excellent sensitivity.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent is widely used for the derivatization of primary and secondary amines to form stable, fluorescent carbamate (B1207046) derivatives thermofisher.com. The resulting FMOC-adducts are well-suited for analysis by reversed-phase HPLC with fluorescence detection.

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): NBD-Cl is a fluorogenic reagent that reacts with secondary amines to produce highly fluorescent derivatives, enabling their sensitive determination by HPLC-FLD mdpi.com.

Derivatization of the Ketone Carbonyl Group:

The ketone functional group can be derivatized to improve volatility for GC analysis or to introduce a strong chromophore for HPLC-UV detection.

2,4-Dinitrophenylhydrazine (DNPH): DNPH is a classic derivatizing agent for aldehydes and ketones sjpas.comjst.go.jp. It reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone, which is a highly colored and UV-active derivative nih.govresearchgate.net. These derivatives are commonly analyzed by HPLC with UV-Vis detection at around 360 nm.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA is a preferred reagent for the derivatization of carbonyl compounds for GC analysis sigmaaldrich.comnih.govresearchgate.net. It reacts with the ketone to form a stable oxime derivative that is highly volatile and extremely sensitive to electron capture detection (ECD), a very selective and sensitive GC detector. This method is particularly useful for trace analysis in complex matrices.

The choice of derivatization strategy depends on the analytical objective, the available instrumentation, and the nature of the sample matrix. For instance, for quantifying low levels of 2-Butanone, 4-(phenylamino)- in biological fluids, derivatization of the amine with dansyl chloride followed by HPLC-fluorescence detection would be a highly sensitive approach. For air monitoring applications, derivatization of the ketone with PFBHA and subsequent GC-ECD analysis would be a suitable method.

Table 2: Derivatization Strategies for 2-Butanone, 4-(phenylamino)-

Target Functional GroupDerivatizing ReagentAbbreviationResulting DerivativeAnalytical TechniqueDetection Method
Secondary Amine5-(Dimethylamino)naphthalene-1-sulfonyl chlorideDansyl Chloride (DNS-Cl)Dansyl sulfonamideHPLCFluorescence
Secondary Amine9-Fluorenylmethyl ChloroformateFMOC-ClFMOC carbamateHPLCFluorescence
Secondary Amine7-Chloro-4-nitrobenzo-2-oxa-1,3-diazoleNBD-ClNBD-amineHPLCFluorescence
Ketone2,4-DinitrophenylhydrazineDNPH2,4-DinitrophenylhydrazoneHPLCUV-Vis
KetoneO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylaminePFBHAPFB-oximeGCElectron Capture (ECD) or Mass Spectrometry (MS)

Theoretical and Computational Chemistry Investigations of 2 Butanone, 4 Phenylamino

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of a compound from first principles. rowansci.com Methods like Density Functional Theory (DFT) and ab initio calculations are routinely employed for their accuracy and predictive power. google.comnih.gov

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For molecules like 2-Butanone (B6335102), 4-(phenylamino)-, DFT methods, particularly the B3LYP hybrid functional, are widely used due to their excellent balance of computational cost and accuracy. banglajol.infosemanticscholar.org These are often paired with Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) to provide a robust description of the electronic environment. banglajol.infonih.gov

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, starting point that does not include electron correlation. nih.gov More advanced ab initio methods like Møller-Plesset perturbation theory (MP2) offer improved accuracy but at a higher computational expense. google.com

For analogous compounds like acetanilide, studies have shown that geometries calculated using the B3LYP/6-31G(d) level of theory are in good agreement with experimental data obtained from X-ray diffraction. banglajol.inforesearchgate.net It is expected that a similar level of theory would accurately predict the bond lengths, bond angles, and dihedral angles of 2-Butanone, 4-(phenylamino)-, detailing the planarity of the phenyl ring and the stereochemistry around the nitrogen and carbonyl carbon atoms.

Table 1: Representative Calculated Geometrical Parameters for a Phenylamino (B1219803) Moiety (from Acetanilide study) using B3LYP/6-31G(d)

Parameter Bond/Angle Calculated Value Experimental Value
Bond Length C-N 1.42 Å 1.42 Å
Bond Length N-H 1.01 Å 1.00 Å
Bond Angle C-N-C 128.5° 128.0°

Note: Data is illustrative and based on studies of acetanilide. banglajol.inforesearchgate.net

Analysis of Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals (FMO)

The electronic structure dictates the chemical reactivity and properties of a molecule. DFT calculations provide valuable information on the distribution of electrons. A Molecular Electrostatic Potential (MESP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net For 2-Butanone, 4-(phenylamino)-, the MESP would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atom, indicating sites susceptible to electrophilic attack, while positive potential (blue) would be expected around the amine hydrogen.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net In 2-Butanone, 4-(phenylamino)-, the HOMO is expected to be localized primarily on the phenylamino moiety, while the LUMO would likely be centered on the butanone fragment, particularly the carbonyl group.

Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and electrophilicity index (ω), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. banglajol.info

Table 2: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors

Parameter Symbol Formula Expected Value (eV)
HOMO Energy EHOMO - ~ -6.0 to -5.5
LUMO Energy ELUMO - ~ -1.5 to -1.0
Energy Gap ΔE ELUMO – EHOMO ~ 4.0 to 4.5
Chemical Hardness η (ELUMO – EHOMO) / 2 ~ 2.0 to 2.25

Note: Values are estimations based on calculations for similar aromatic amines and ketones. researchgate.netresearchgate.net

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties.

Infrared (IR) Spectroscopy: DFT calculations can compute vibrational frequencies corresponding to the stretching and bending modes of the molecule. researchgate.net For 2-Butanone, 4-(phenylamino)-, characteristic peaks for the C=O stretch (around 1715 cm⁻¹), N-H stretch (around 3400 cm⁻¹), C-N stretch, and aromatic C-H stretches would be predicted. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. banglajol.inforesearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. als-journal.comresearchgate.net These calculations can help in assigning peaks in experimental spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. als-journal.comsemanticscholar.org The calculations would reveal the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, likely corresponding to π→π* transitions within the phenyl ring and n→π* transitions involving the nitrogen lone pair and the carbonyl group.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs that aligns with classical Lewis structures. joaquinbarroso.comwisc.edu This method provides quantitative insight into bonding interactions, charge transfer, and electron delocalization. wisc.edu

For 2-Butanone, 4-(phenylamino)-, NBO analysis would detail the hybridization of atomic orbitals forming the sigma (σ) and pi (π) bonds. A key aspect would be the investigation of hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The most significant of these would likely be the interaction between the nitrogen lone pair (nN) and the antibonding π* orbitals of the phenyl ring (π*C-C), quantifying the delocalization of the nitrogen's electrons into the aromatic system. rajpub.com The strength of these interactions is evaluated using second-order perturbation theory. wisc.edu

Table 3: Expected Major NBO Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
n(N) π*(Carom-Carom) High (> 20)
σ(C-H) σ*(N-C) Moderate (~ 2-5)

Note: E(2) values are illustrative estimations based on typical values for similar systems. wisc.edurajpub.com

Reaction Mechanism Elucidation through Transition State Analysis

Computational chemistry is invaluable for studying reaction mechanisms, allowing for the characterization of transition states (TS) and the calculation of activation energies.

Energetic Profiles of Key Synthetic Transformations

A likely synthesis route for 2-Butanone, 4-(phenylamino)- is the reductive amination of a dicarbonyl compound or the nucleophilic substitution of a halo-ketone by aniline (B41778). Computational studies can map out the entire reaction pathway for such transformations.

By locating the transition state structure for the key bond-forming step, the activation energy (ΔE‡) can be calculated as the energy difference between the transition state and the reactants. researchgate.net This provides a quantitative measure of the reaction's kinetic feasibility. For instance, in an amine-catalyzed aldol-type reaction, the transition states often involve chair-like or boat-like conformations. researchgate.net For a nucleophilic substitution, the TS would feature the partial formation of the N-C bond and the partial breaking of the C-halogen bond.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. orientjchem.org The resulting energetic profile provides a comprehensive understanding of the reaction mechanism, including the energies of reactants, intermediates, transition states, and products.

Table 4: Hypothetical Energetic Profile for a Synthetic Step

Species Description Relative Energy (kcal/mol)
Reactants Aniline + 4-halobutan-2-one 0.0
Transition State SN2 Transition State +15 to +25

Note: This table presents a hypothetical energy profile for an SN2 reaction pathway. Actual values would require specific calculations. nih.gov

Solvation Effects on Reaction Pathways

A comprehensive search for computational studies detailing the influence of solvents on the reaction pathways of 2-Butanone, 4-(phenylamino)- did not yield specific research articles or datasets. Generally, computational chemistry investigates solvation effects by employing implicit and explicit solvent models to understand how the surrounding solvent molecules can influence transition states, reaction kinetics, and thermodynamic stability. For a molecule like 2-Butanone, 4-(phenylamino)-, such studies would be valuable in predicting its reactivity in different chemical environments, for instance, in nucleophilic additions at the carbonyl group or reactions involving the secondary amine. However, at present, there are no published computational models or detailed research findings that specifically address these aspects for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules. For 2-Butanone, 4-(phenylamino)-, which possesses several rotatable bonds, MD simulations could provide significant insights into its preferred three-dimensional structures, the energy barriers between different conformers, and how its shape might change in various environments. Despite the utility of this method, there are no specific MD simulation studies in the existing literature that focus on the conformational analysis of 2-Butanone, 4-(phenylamino)-. Therefore, detailed data on its conformational preferences, such as dihedral angle distributions and the relative energies of different conformers, remain computationally uncharacterized.

Intermolecular Interactions and Crystal Packing Studies

The study of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of a compound. Techniques such as X-ray crystallography combined with computational methods like Hirshfeld surface analysis can reveal the nature and strength of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the crystal structure. A search for crystallographic data and computational analyses of the crystal packing of 2-Butanone, 4-(phenylamino)- did not uncover any specific studies. Consequently, information regarding its crystal system, space group, and the specific intermolecular interactions that stabilize its solid form is not available in the scientific literature.

Advanced Research Applications of 2 Butanone, 4 Phenylamino and Its Derivatives in Chemical Science

Role in Advanced Materials Science and Polymer Chemistry

The unique chemical architecture of 2-Butanone (B6335102), 4-(phenylamino)-, featuring both a reactive ketone group and a secondary amine attached to an aromatic ring, makes it a molecule of interest in the field of materials science. Its functional groups offer versatile handles for chemical modification, allowing it to be incorporated into polymeric structures or used as a building block for novel organic materials.

Utilization as a Monomer in Polymer Synthesis

While not a conventional monomer for common addition polymerizations, the bifunctional nature of 2-Butanone, 4-(phenylamino)- lends itself to step-growth polymerization processes. The presence of the amine and ketone functionalities suggests potential utility in condensation reactions to form novel polymer backbones. For instance, chalcone-based monomers containing similar α,β-unsaturated ketone systems are prepared via aldol (B89426) condensation and subsequently used to synthesize poly(ester-amide)s through solution polycondensation. ekb.eg

The synthesis of polymers with specific functionalities is a key area of research. aston.ac.ukresearchgate.net The incorporation of molecules like 2-Butanone, 4-(phenylamino)- could introduce specific thermal or mechanical properties into the final polymer. ekb.egrsc.org Although direct, large-scale polymerization of 2-Butanone, 4-(phenylamino)- is not widely documented, its structure is analogous to functional monomers used to create specialized polymers for various applications. technochemical.comresearchgate.net

Functionalization of Polymeric Frameworks and Surfaces

The modification of polymer surfaces is crucial for tailoring their properties for specific applications, such as improving biocompatibility, adhesion, or wettability. nih.govresearchgate.netmdpi.compageplace.de The chemical groups on 2-Butanone, 4-(phenylamino)- make it a candidate for grafting onto existing polymer backbones, thereby functionalizing the material.

One potential method for such functionalization is the Paal-Knorr reaction, which is effectively used to modify aliphatic polyketones. researchgate.net This reaction typically involves the condensation of a primary amine with a 1,4-dicarbonyl compound to form a pyrrole (B145914) ring. The secondary amine of 2-Butanone, 4-(phenylamino)- could potentially be exploited in similar reactions to covalently bond the molecule to polymer frameworks containing suitable carbonyl functionalities, thereby altering the surface chemistry. For example, incorporating polar thiol compounds onto a polymer backbone has been shown to significantly decrease the water contact angle, improving the surface's hydrophilicity. nih.gov Attaching 2-Butanone, 4-(phenylamino)- could similarly modify surface properties. Various physical and chemical methods are employed to activate polymer surfaces for such grafting reactions. researchgate.net

Design of Optoelectronic and Functional Organic Materials

The development of novel π-systems is a central focus in the creation of functional organic materials for electronic and photonic applications. orgmathun.commdpi.com The 4-(phenylamino) moiety in the compound is an aniline (B41778) derivative. Aniline and its derivatives are well-known precursors for conducting polymers (e.g., polyaniline) and are recognized as important chromophores for optoelectronic materials.

The molecular structure of 2-Butanone, 4-(phenylamino)- is related to that of monomers like N-Vinylcarbazole, which is used to produce organic photoconductive polymers employed in electronics. technochemical.com The integration of such π-conjugated systems is a key strategy in designing materials for optoelectronic applications. researchgate.net The phenylamino (B1219803) group can participate in charge transfer processes, making it a valuable component for materials used in sensors, light-emitting diodes, or photovoltaics. The synthesis of such materials often involves the precise assembly of molecular building blocks to achieve desired electronic and optical properties.

Catalysis and Biocatalysis in Organic Synthesis

In the realm of organic synthesis, 2-Butanone, 4-(phenylamino)- serves as a versatile substrate for both enzyme-mediated and metal-catalyzed transformations. Its ketone and amine functionalities are key reaction sites for a variety of catalytic processes aimed at producing high-value chemical intermediates.

Application in Enzyme-Mediated Bioreductions and Biotransformations

Enzyme-mediated reactions, or biotransformations, are highly valued in chemical synthesis for their remarkable selectivity and operation under mild conditions. The ketone group of 2-Butanone, 4-(phenylamino)- is a prime target for bioreduction to the corresponding chiral alcohol, 4-(phenylamino)-2-butanol.

Research on analogous compounds demonstrates the feasibility of this transformation. For instance, cytochrome P450 enzymes are known to metabolize the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) through various pathways, including the carbonyl reduction to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL). nih.govnih.govscilit.com This highlights the capability of enzyme systems to reduce butanone structures. Furthermore, alcohol dehydrogenases (ADHs) are used in the reversible reaction converting 4-phenyl-2-butanol (B1222856) to 4-phenyl-2-butanone, confirming that this class of enzymes can act on this molecular scaffold. researchgate.net Ene-reductases are another class of enzymes used for the asymmetric reduction of activated alkenes, showcasing the broad utility of biocatalysts in producing optically active compounds. epa.gov

The primary application of such bioreductions is the synthesis of enantiomerically pure alcohols, which are valuable chiral building blocks for the pharmaceutical and fine chemical industries.

Enzyme Class Reaction Type Substrate Moiety Product Relevance
Cytochrome P450Carbonyl ReductionKetoneSecondary AlcoholDemonstrated on analogous butanone structures like NNK. nih.govnih.gov
Alcohol Dehydrogenase (ADH)Reduction / OxidationKetone / AlcoholSecondary Alcohol / KetoneReversible reaction shown with 4-phenyl-2-butanone. researchgate.net
Ene-reductasesAlkene Reductionα,β-unsaturated carbonylSaturated carbonylUsed for asymmetric synthesis, indicating a broad family of reductase enzymes. epa.gov

Role in Metal-Catalyzed Organic Reactions

Transition metal catalysis is a cornerstone of modern organic chemistry, enabling a vast array of chemical bond formations. researchgate.net 2-Butanone, 4-(phenylamino)- can participate in these reactions in several ways, primarily involving either its ketone or its phenylamino group.

Hydrogenation of the Ketone : The ketone functionality can be selectively reduced to a secondary alcohol via metal-catalyzed hydrogenation. Studies on the closely related 4-phenyl-2-butanone have shown that catalysts like Platinum on a Titanium dioxide support (Pt/TiO₂) can effectively catalyze this transformation. researchgate.net The selectivity of the reaction—whether the ketone or the aromatic ring is reduced—can often be controlled by the choice of solvent and reaction conditions. researchgate.net

C-N Cross-Coupling Reactions : The secondary amine of the phenylamino group can act as a nucleophile in metal-catalyzed cross-coupling reactions. chemrxiv.org For example, nickel-catalyzed photoredox reactions are used for C-N bond formation with a wide array of aniline-type nucleophiles. chemrxiv.org This would allow for the modification of the phenylamino portion of the molecule, attaching it to other aromatic or aliphatic groups to build more complex molecular structures.

These catalytic methods provide efficient routes to either reduce the ketone or functionalize the amine, expanding the synthetic utility of 2-Butanone, 4-(phenylamino)- as a chemical intermediate.

Catalyst Type Reaction Reactive Site on Substrate Potential Product Reference Example
Platinum (Pt/TiO₂)HydrogenationKetone Carbonyl4-(phenylamino)-2-butanolHydrogenation of 4-phenyl-2-butanone. researchgate.net
Nickel / PhotoredoxC-N Cross-CouplingPhenylamino Group (Nitrogen)N-Aryl or N-Alkyl derivativesC-N bond formation with various anilines. chemrxiv.org
Magnesium Oxide (MgO)Condensationα-carbon to KetoneAldol condensation productsSelf-condensation of 2-pentanone. nrel.gov

Precursor for Complex Organic Molecules and Chemical Scaffolds

The bifunctional nature of 2-Butanone, 4-(phenylamino)- makes it a plausible candidate as a building block for more complex molecular architectures.

Building Block for Natural Product Synthesis (excluding biological activity)

Ketones are recognized as strategic building blocks in the synthesis of natural product-inspired compounds due to the wide array of synthetic transformations they can undergo. nih.govresearchgate.net The N-aryl-beta-aminoketone scaffold can be a key structural motif in certain alkaloids and other natural products. However, specific instances of 2-Butanone, 4-(phenylamino)- being used as a starting material or key intermediate in the total synthesis of a natural product are not detailed in the surveyed literature.

Synthesis of Diverse Chemical Libraries for Research Purposes (excluding pharmacological screening)

Utility in Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized assemblies. While β-aminoketones could potentially be incorporated into larger macrocycles or used as guests in host-guest chemistry, there is no specific mention in the available literature of 2-Butanone, 4-(phenylamino)- or its direct derivatives being employed in the construction of supramolecular structures like calixarenes or cyclophanes.

Future Research Directions and Emerging Methodologies for 2 Butanone, 4 Phenylamino

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely focus on developing greener and more atom-economical methods for synthesizing 2-Butanone (B6335102), 4-(phenylamino)-. A key area of exploration is the use of biocatalysis, employing enzymes to perform chemical transformations. researchgate.net Enzymatic routes offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. For instance, transaminases could be engineered for the asymmetric amination of suitable ketone precursors, offering an environmentally friendly alternative to traditional methods that often rely on heavy metal catalysts and harsh reagents. researchgate.net

Another sustainable approach involves extending biosynthetic pathways in engineered microorganisms. For example, Escherichia coli has been engineered to produce 2-butanone from glucose, and similar pathways could potentially be adapted to produce functionalized derivatives like 2-Butanone, 4-(phenylamino)-. nih.gov These biological production methods represent a significant step towards renewable and sustainable chemical manufacturing.

The table below outlines potential sustainable synthetic strategies for 2-Butanone, 4-(phenylamino)-.

Synthetic StrategyKey AdvantagesPotential Precursors
Biocatalytic Amination High enantioselectivity, mild reaction conditions, reduced waste. researchgate.net4-phenyl-2-butanone
Engineered Biosynthesis Use of renewable feedstocks (e.g., glucose), potential for continuous production. nih.govGlucose, Aniline (B41778)
Catalytic Transfer Hydrogenation Avoids the use of high-pressure hydrogen gas, often uses greener solvents.Phenyl vinyl ketone, Aniline

Exploration of Novel Reactivities and Selective Transformations

The functional groups present in 2-Butanone, 4-(phenylamino)-, namely the secondary amine and the ketone, offer opportunities for a wide range of chemical transformations. Future research will aim to uncover novel reactivities and develop highly selective methods for modifying this scaffold. For example, selective oxidation of the secondary amine or the carbon backbone could lead to new classes of compounds. researchgate.net

The development of catalysts for the selective functionalization of the C-H bonds on the aromatic ring or the aliphatic chain would be a significant advancement. Such methods would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, thereby shortening synthetic sequences. The discovery of novel multicomponent reactions involving 2-Butanone, 4-(phenylamino)- could also rapidly generate molecular diversity for biological screening.

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction

By training on vast datasets of known chemical reactions, these models can identify patterns and predict the reactivity of new combinations of reagents with high accuracy. nih.govneurips.cc This reduces the need for extensive experimental screening, saving time and resources. researchgate.netchemcopilot.com For 2-Butanone, 4-(phenylamino)-, AI could be used to predict potential side products in a given transformation or to identify novel catalysts that could improve reaction yield and selectivity. chemcopilot.comnih.gov The integration of ML algorithms with automated synthesis robots represents a powerful approach to rapidly explore the chemical space around this compound. nih.gov

The table below summarizes the potential applications of AI in the synthesis of 2-Butanone, 4-(phenylamino)-.

AI ApplicationDescriptionPotential Impact
Forward Reaction Prediction Predicts the major and minor products of a reaction given the starting materials and reagents. nih.govai-dd.euHelps in identifying potential side reactions and impurities. nih.gov
Retrosynthesis Planning Suggests a step-by-step synthetic route to a target molecule from simpler starting materials. nih.govAccelerates the design of novel and efficient synthetic pathways.
Reaction Condition Optimization Recommends optimal temperature, solvent, and catalyst to maximize yield and selectivity. chemcopilot.comprinceton.eduReduces the number of experiments needed for process optimization.
Catalyst Discovery Identifies new potential catalysts for specific transformations based on learned chemical patterns. researchgate.netFacilitates the development of more efficient and sustainable catalytic systems.

Microfluidic and Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages for the synthesis of 2-Butanone, 4-(phenylamino)-. nih.govpharmasalmanac.com Microfluidic reactors, with their small channel dimensions, provide excellent control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, better selectivity, and improved safety, especially for highly exothermic or hazardous reactions. pharmasalmanac.comhkbu.edu.hk

This technology is particularly well-suited for the multi-step synthesis of complex molecules, as different reactors can be linked together without the need to isolate and purify intermediates. nih.gov The continuous nature of flow synthesis allows for easier scalability and automation, making it an attractive platform for the industrial production of 2-Butanone, 4-(phenylamino)- and its derivatives. researchgate.netnih.gov Furthermore, flow chemistry is aligned with the principles of green chemistry, as it often leads to reduced solvent usage and energy consumption. vapourtec.com

In Situ Spectroscopic Monitoring for Reaction Optimization and Mechanistic Understanding

To fully optimize the synthesis of 2-Butanone, 4-(phenylamino)-, a deep understanding of the reaction mechanism and kinetics is essential. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. pharmasalmanac.comchemrxiv.org By tracking the concentration of reactants, intermediates, and products over time, researchers can gain valuable insights into the reaction pathway and identify potential bottlenecks or side reactions.

This data is crucial for reaction optimization, enabling the fine-tuning of conditions to maximize yield and minimize impurities. For example, in situ monitoring could be used to determine the optimal addition rate of a reagent or the ideal reaction time. chemrxiv.org Furthermore, the detailed mechanistic information obtained from these studies can aid in the rational design of new catalysts and the development of more robust and efficient synthetic processes for 2-Butanone, 4-(phenylamino)-.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(phenylamino)-substituted ketones, and how can purity be validated?

  • Methodology : Use palladium-catalyzed coupling reactions or nucleophilic substitution to introduce the phenylamino group to the butanone backbone. For purification, employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using 1H NMR^1 \text{H NMR} (CDCl₃, 400 MHz) and FT-IR (peak for ketone C=O at ~1700–1750 cm⁻¹) .
  • Data Validation : Cross-reference with NIST spectral libraries for ketones and amines to confirm functional groups .

Q. How can researchers optimize solvent systems for isolating 4-(phenylamino) derivatives?

  • Experimental Design : Screen solvents (e.g., dichloromethane, THF, acetone) for solubility using Hansen solubility parameters. Prioritize low-polarity solvents for crystallization. For polar intermediates, use DMF or DMSO with antisolvent (water) precipitation .
  • Contradiction Note : Some studies report THF as optimal for arylaminoketones, while others favor acetone due to reduced byproduct formation. Replicate both conditions and compare yields .

Q. What analytical techniques are critical for characterizing phenylamino-substituted ketones?

  • Protocol :

  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks.
  • Chromatography : GC-MS with a DB-5 column for volatility assessment.
  • Thermodynamic Data : Use differential scanning calorimetry (DSC) to determine melting points and thermal stability .
    • Reference Standards : Compare retention times with NIST-certified ketone derivatives .

Advanced Research Questions

Q. How do 4-(phenylamino) substituents influence kinase inhibition mechanisms in related compounds?

  • Mechanistic Insight : The phenylamino group in pyrrolopyrimidines and pyrazolo derivatives (e.g., Traxler et al., 1996) acts as a ATP-binding site anchor in kinases. For 2-butanone analogs, molecular docking (using AutoDock Vina) can predict binding affinity to EGFR or Src kinases. Validate via IC₅₀ assays (nanomolar range expected) and Western blotting for phosphorylation inhibition .
  • Data Conflict Resolution : Discrepancies in IC₅₀ values may arise from assay conditions (ATP concentration, cell lines). Standardize protocols using EGF-dependent cell lines (e.g., MK cells) and ATP concentrations ≤10 µM .

Q. What strategies resolve contradictions in biological activity data for phenylamino-ketones?

  • Approach :

  • Meta-Analysis : Aggregate data from kinase inhibition studies (e.g., EGFR vs. PKCα selectivity) and apply statistical tools (ANOVA) to identify outliers.
  • Proteomic Profiling : Use phosphoproteomics to assess off-target effects in cellular models .
    • Case Study : Compounds with IC₅₀ <100 nM in EGFR but >10 µM in PDGF pathways suggest selective inhibition. Confirm via gene expression analysis (e.g., c-fos mRNA suppression in EGF-dependent lines) .

Q. How can computational models guide the design of 4-(phenylamino)-2-butanone derivatives for antiviral applications?

  • Method : Apply pharmacophore modeling (e.g., MOE software) using structural features from active thienopyridines (e.g., antiviral EC₅₀ <1 µM). Optimize substituents at the 4-position for improved LogP (target 2–3) and polar surface area (<90 Ų) to enhance bioavailability .
  • Validation : Synthesize top candidates and test in HSV-1 plaque reduction assays. Compare with rigid analogs (e.g., benzo[b]thieno[3,2-h]-1,6-naphthyridines) to assess scaffold flexibility .

Methodological Resources

  • Spectral Libraries : NIST Chemistry WebBook for ketone and amine reference data .
  • Kinase Assays : Protocols from Traxler et al. (1996) for EGFR inhibition studies .
  • Synthetic Guides : Thienopyridine synthesis methods for analogous phenylamino derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.